

# Application Notes and Protocols for Studying (-)-Enitociclib Efficacy in Lymphoma Animal Models

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## Compound of Interest

Compound Name: (-)-Enitociclib

Cat. No.: B3419896

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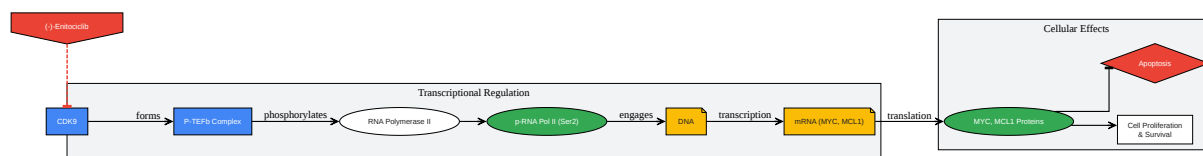
For Researchers, Scientists, and Drug Development Professionals

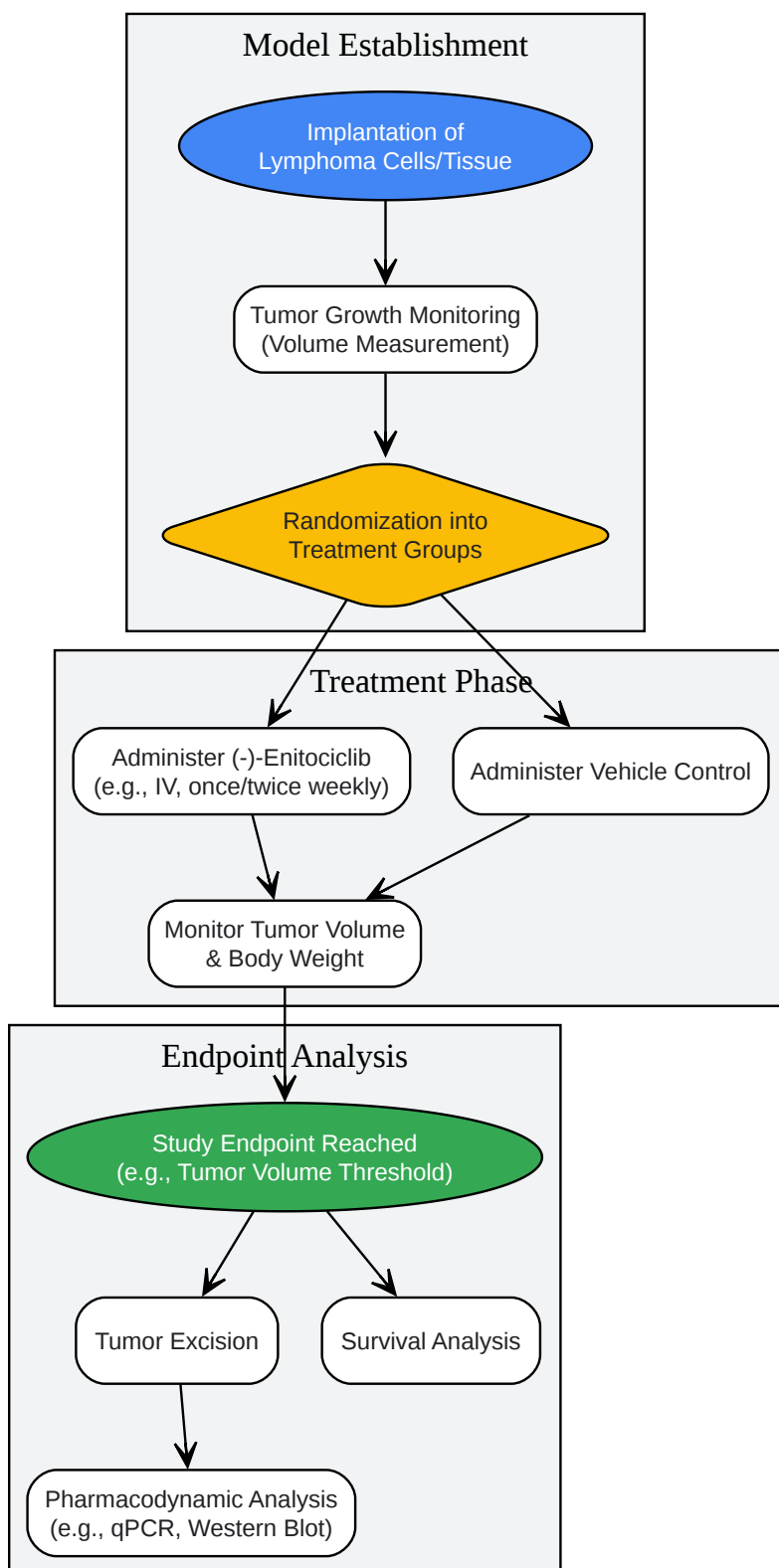
## Introduction

**(-)-Enitociclib** (formerly VIP152 or BAY1251152) is a selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, leading to transcriptional elongation of many genes, including oncogenes critical for lymphoma cell survival such as MYC and MCL1.[1][2][3][4] In lymphomas driven by MYC overexpression, such as certain types of Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL), inhibition of CDK9 by **(-)-enitociclib** has been shown to downregulate these key survival proteins, leading to cell death and tumor regression.[1][2][5] These application notes provide a summary of preclinical animal models and protocols to evaluate the efficacy of **(-)-enitociclib** in lymphoma.

## Signaling Pathway of (-)-Enitociclib

**(-)-Enitociclib** exerts its anti-lymphoma effect by targeting the CDK9-mediated transcriptional machinery. The drug inhibits the phosphorylation of RNA Polymerase II, which in turn suppresses the transcription of short-lived anti-apoptotic proteins and oncoproteins, most notably MYC and MCL1. This leads to an "oncogenic shock" in cancer cells that are dependent on the continuous high-level expression of these proteins, ultimately resulting in apoptosis.[1][6]





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